![molecular formula C22H24N6O B6052196 4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6052196.png)
4'-METHYL-2'-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4’-METHYL-2’-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” is a complex organic compound that belongs to the class of bipyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyrrolidine, tetrahydroisoquinoline, and bipyrimidine derivatives. Common synthetic routes could involve:
Step 1: Formation of the pyrrolidine derivative through a nucleophilic substitution reaction.
Step 2: Coupling of the pyrrolidine derivative with tetrahydroisoquinoline under specific conditions such as the presence of a base and a solvent like dichloromethane.
Step 3: Cyclization to form the bipyrimidine core, possibly using a cyclization agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine or tetrahydroisoquinoline moieties.
Reduction: Reduction reactions could target the bipyrimidine core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4’-Bipyrimidine: Another bipyrimidine derivative with different substituents.
Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different functional groups.
Pyrrolidine derivatives: Compounds with the pyrrolidine ring but varying side chains.
Uniqueness
The uniqueness of “4’-METHYL-2’-(PYRROLIDIN-1-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE” lies in its specific combination of functional groups and the potential for diverse biological activities.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-15-18(13-23-21(24-15)27-9-4-5-10-27)19-12-20(29)26-22(25-19)28-11-8-16-6-2-3-7-17(16)14-28/h2-3,6-7,12-13H,4-5,8-11,14H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXLOWYARYSQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.